Cas no 93989-32-3 (Naphthalene,2-bromo-1-phenyl-)

Naphthalene,2-bromo-1-phenyl- structure
Naphthalene,2-bromo-1-phenyl- structure
Produktname:Naphthalene,2-bromo-1-phenyl-
CAS-Nr.:93989-32-3
MF:C16H11Br
MW:283.162543535233
MDL:MFCD00094972
CID:797570
PubChem ID:4983341

Naphthalene,2-bromo-1-phenyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Bromo-1-phenylnaphthalene
    • 2-BROMO-1-PHENYL-NAPHTHALENE
    • Naphthalene,2-bromo-1-phenyl-
    • 1-phenyl-2-bromonaphthalene
    • 2-Brom-1-phenyl-naphthalin
    • 2-Bromo-1-phenylnaphthalene (ACI)
    • AKOS015966164
    • AS-81968
    • KUC100627N
    • CS-0200247
    • DTXSID60407233
    • E82379
    • SCHEMBL18320175
    • Naphthalene, 2-bromo-1-phenyl-
    • 93989-32-3
    • DB-083897
    • MDL: MFCD00094972
    • Inchi: 1S/C16H11Br/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H
    • InChI-Schlüssel: HCUNFELJFKOTPV-UHFFFAOYSA-N
    • Lächelt: BrC1C(C2C=CC=CC=2)=C2C(C=CC=C2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 282.00441g/mol
  • Oberflächenladung: 0
  • XLogP3: 5.5
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Anzahl drehbarer Bindungen: 1
  • Monoisotopenmasse: 282.00441g/mol
  • Monoisotopenmasse: 282.00441g/mol
  • Topologische Polaroberfläche: 0Ų
  • Schwere Atomanzahl: 17
  • Komplexität: 244
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

  • PSA: 0.00000
  • LogP: 5.26930

Naphthalene,2-bromo-1-phenyl- Sicherheitsinformationen

Naphthalene,2-bromo-1-phenyl- Zolldaten

  • HS-CODE:2903999090
  • Zolldaten:

    China Zollkodex:

    2903999090

    Übersicht:

    2903999090 Andere aromatische halogenierte Derivate. MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    290399090 halogenierte Derivate aromatischer Kohlenwasserstoffe MwSt:17.0% Steuerermäßigungssatz:9.0% Aufsichtsbedingungen:keine MFN-Tarif:5.5% Allgemeiner Tarif:30,0%

Naphthalene,2-bromo-1-phenyl- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D104876-200g
2-BROMO-1-PHENYL-NAPHTHALENE
93989-32-3 95%
200g
$3180 2024-06-05
eNovation Chemicals LLC
D104876-100g
2-BROMO-1-PHENYL-NAPHTHALENE
93989-32-3 95%
100g
$2280 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270917-1g
2-Bromo-1-phenylnaphthalene
93989-32-3 98%
1g
¥565.00 2024-04-24
Aaron
AR006APV-5g
2-BROMO-1-PHENYL-NAPHTHALENE
93989-32-3 98%
5g
$175.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTU750-250mg
2-bromo-1-phenylnaphthalene
93989-32-3 97%
250mg
¥187.0 2024-04-16
A2B Chem LLC
AC92727-1g
2-BROMO-1-PHENYL-NAPHTHALENE
93989-32-3 95%
1g
$42.00 2024-07-18
Ambeed
A272307-250mg
2-Bromo-1-phenylnaphthalene
93989-32-3 97%
250mg
$37.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTU750-1g
2-bromo-1-phenylnaphthalene
93989-32-3 97%
1g
¥468.0 2024-04-16
Aaron
AR006APV-250mg
2-BROMO-1-PHENYL-NAPHTHALENE
93989-32-3 98%
250mg
$22.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTU750-100mg
2-bromo-1-phenylnaphthalene
93989-32-3 97%
100mg
¥173.0 2024-04-16

Naphthalene,2-bromo-1-phenyl- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  80 °C
Referenz
Highly efficient organic electroluminescent device with hole transport region including monoamine compound
, Korea, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt → 80 °C; 8 h, 80 °C
Referenz
Preparation of spiro[adamantanebenzo[b]fluorene]ylcarbazoles, an organic electroluminescence device and an electronic device
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  12 h, rt → 100 °C
Referenz
Preparation of adamantane-aryl amine based organic compounds and its application in organic electronic device
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: Polyethylene glycol ;  1440 min, 80 °C
Referenz
Palladium supported on modified magnetic nanoparticles: a phosphine-free and heterogeneous catalyst for Suzuki and Stille reactions
Ghorbani-Choghamarani, Arash; Norouzi, Masoomeh, Applied Organometallic Chemistry, 2016, 30(3), 140-147

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Carbon tetrachloride
Referenz
Seven-membered heterocycles. 9. Synthesis and properties of some 5-alkyl and 5-aryl derivatives of 1-benzothiepin
Traynelis, Vincent J.; Schield, John A.; Lindley, William A.; MacDowell, Denis W. H., Journal of Organic Chemistry, 1978, 43(17), 3379-84

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Bromine Solvents: Acetonitrile ;  5 min, rt
Referenz
Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes
Zhang, Xiaoxia; Sarkar, Sampa; Larock, Richard C., Journal of Organic Chemistry, 2006, 71(1), 236-243

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  4 - 8 h, rt
Referenz
Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of Naphthalenes
Rao, Chinthu Joginarayana; Sudheer, Mokhamatam; Battula, Venkateswara Rao, ChemistrySelect, 2022, 7(9),

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls
Campo, Marino A.; Larock, Richard C., Organic Letters, 2000, 2(23), 3675-3677

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ;  rt → 110 °C; 24 h, 110 °C
Referenz
Preparation of polysubstituted naphthalene derivatives
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Tosyl chloride Catalysts: Methyl triflate Solvents: 1,2-Dichloroethane ;  24 h, 110 °C
Referenz
MeOTf-catalyzed formal [4 + 2] annulations of styrene oxides with alkynes leading to polysubstituted naphthalenes through sequential electrophilic cyclization/ring expansion
Zou, Song; Zhang, Zeyu; Chen, Chao ; Xi, Chanjuan, Chinese Chemical Letters, 2022, 33(6), 3021-3025

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  4 - 7 h, rt
Referenz
Triflic acid catalysed regioselective synthesis of substituted naphthalenes by benzannulation of carbonyls with alkynes
Gudla, Vanajakshi ; Sudheer, Mokhamatam; Rao, Chinthu Joginarayana ; Sanasi, Paul Douglas ; Battula, Venkateswara Rao, Tetrahedron, 2021, 90,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Gold trichloride ,  Silver hexafluoroantimonate Solvents: Dichloromethane ;  4 h, reflux
Referenz
Gold-catalyzed electrophilic addition to arylalkynes. A facile method for the regioselective synthesis of substituted naphthalenes
Balamurugan, Rengarajan; Gudla, Vanajakshi, Organic Letters, 2009, 11(14), 3116-3119

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  80 °C
Referenz
N-(4-(8-(phenyl)naphthalen-2-yl)phenyl)-n,n'-di(phenyl)-amine derivatives and related compounds for use in organic electroluminescence devices
, European Patent Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  12 h, 120 °C
Referenz
Preparation of heterocyclic-group containing diphenylanthracene compound, organic luminescent material and organic electroluminescent device
, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water
Referenz
Organic electric element comprising compound for organic electric element and electronic device using same
, World Intellectual Property Organization, , ,

Naphthalene,2-bromo-1-phenyl- Raw materials

Naphthalene,2-bromo-1-phenyl- Preparation Products

Naphthalene,2-bromo-1-phenyl- Verwandte Literatur

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Amadis Chemical Company Limited
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